molecular formula C3H4Br2O B6598254 1,1-dibromopropan-2-one CAS No. 867-54-9

1,1-dibromopropan-2-one

Cat. No. B6598254
CAS RN: 867-54-9
M. Wt: 215.87 g/mol
InChI Key: ZABBFAHZPHMIJC-UHFFFAOYSA-N
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Description

1,1-Dibromopropan-2-one, also known as DBPO, is an organic compound belonging to the family of halogenated alkenes. It is a colorless liquid with a sweet smell and low vapor pressure. DBPO is used in a variety of industrial and scientific applications, ranging from synthesis of polymers to biochemistry and physiological studies.

Scientific Research Applications

Vibrational Spectra and Conformations

  • Vibrational Spectra and Conformations Analysis : Thorbjørnsurd et al. (1973) studied the infrared and Raman spectra of dibromopropane, including 1,2-dibromopropane, in different states and solvents. Their research focused on understanding the conformations and vibrational spectra in detail, which is crucial for comprehending the compound's chemical behavior (Thorbjørnsurd, Ellestad, Klaboe, & Torgrimsen, 1973).

Photodissociation Dynamics

  • Photodissociation Dynamics : Studies by Lee et al. (2008) and Tang et al. (2005) provide insights into the photodissociation dynamics of dibromopropane. These studies utilized advanced techniques like velocity map ion imaging to understand the molecular fragmentation process under specific conditions (Lee, Yeon, Jung, & Kim, 2008), (Tang, Ji, Zhu, Wei, & Zhang, 2005).

Catalytic Reduction Studies

  • Catalytic Reduction Research : Dahm and Peters (1996) explored the catalytic reductions of dibromopropane using nickel(I) salen. Their study contributes to understanding how dibromopropane reacts in different catalytic environments, which can have implications for its use in various chemical syntheses (Dahm & Peters, 1996).

Conformational and Molecular Structure

  • Molecular Structure Analysis : Schei and Stōlevik (1985) conducted a detailed analysis of the conformation and molecular structure of dibromopropane. This research is significant for understanding the molecular configuration, which is critical in many chemical and industrial applications (Schei & Stōlevik, 1985).

Synthesis and Transformation Studies

Thermodynamic and Acoustic Properties

  • Thermodynamic and Acoustic Properties : Chorążewski and Skrzypek (2010) reported on the thermodynamic and acoustic properties of dibromopropane. Such studies are essential for understanding how the compound behaves under different temperature and pressure conditions, which is vital for its application in various fields (Chorążewski & Skrzypek, 2010).

Metabolism and Biotransformation

properties

IUPAC Name

1,1-dibromopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBFAHZPHMIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021558
Record name 1,1-Dibromopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867-54-9
Record name 1,1-Dibromoacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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